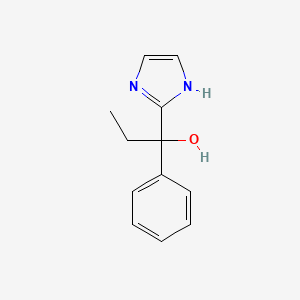![molecular formula C15H24ClN3O3 B1446176 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride CAS No. 4078-58-4](/img/structure/B1446176.png)
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Overview
Description
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride is a chiral amino acid derivative
Mechanism of Action
Target of Action
H-Lys-Phe-OH.HCl, also known as L-Lysyl-L-phenylalanine hydrochloride, is a dipeptide that has been found to exhibit remarkable inhibitory activity against Angiotensin-converting Enzyme (ACE) and renin . ACE and renin are key enzymes involved in the regulation of blood pressure and fluid balance in the body .
Mode of Action
The compound’s interaction with its targets involves binding to the active sites of ACE and renin, thereby inhibiting their enzymatic activity . This results in a decrease in the production of angiotensin II, a potent vasoconstrictor, and aldosterone, a hormone that promotes sodium retention in the kidneys . The overall effect is a reduction in blood pressure.
Pharmacokinetics
While specific pharmacokinetic data for H-Lys-Phe-OH.HCl is not readily available, peptides generally exhibit certain common characteristics. They are usually well-absorbed in the gastrointestinal tract, but can be subject to significant first-pass metabolism in the liver. They are typically distributed throughout the body, often binding to plasma proteins. Metabolism usually occurs in the liver and excretion is typically via the kidneys .
Result of Action
The molecular and cellular effects of H-Lys-Phe-OH.HCl’s action primarily involve the relaxation of blood vessels and the promotion of sodium and water excretion. This leads to a decrease in blood volume and a reduction in blood pressure . These effects can be beneficial in the management of conditions such as hypertension and heart failure .
Action Environment
The action, efficacy, and stability of H-Lys-Phe-OH.HCl can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the compound. Similarly, changes in renal or hepatic function can impact the metabolism and excretion of the compound. Furthermore, the compound’s stability and activity can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
H-Lys-Phe-OH . HCl plays a significant role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE) and renin . These enzymes are crucial in the regulation of blood pressure and fluid balance. By inhibiting ACE and renin, H-Lys-Phe-OH . HCl can modulate the renin-angiotensin system, which is vital for cardiovascular health.
The compound interacts with several biomolecules, including proteins and enzymes. For instance, it binds to ACE and renin, inhibiting their activity. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions. Additionally, H-Lys-Phe-OH . HCl may interact with other proteins involved in cellular signaling pathways, further influencing its biochemical properties .
Cellular Effects
H-Lys-Phe-OH . HCl exerts various effects on different cell types and cellular processes. In endothelial cells, it can reduce the production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and improving blood flow . This effect is mediated through the inhibition of ACE, which converts angiotensin I to angiotensin II.
In addition to its impact on endothelial cells, H-Lys-Phe-OH . HCl influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in the renin-angiotensin system, leading to decreased angiotensin II levels . Furthermore, the compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of H-Lys-Phe-OH . HCl involves its binding to ACE and renin, leading to the inhibition of these enzymes . The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This inhibition is achieved through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Additionally, H-Lys-Phe-OH . HCl can inhibit renin, an enzyme responsible for the conversion of angiotensinogen to angiotensin I . By inhibiting renin, the compound reduces the overall production of angiotensin II, further contributing to its antihypertensive effects. These molecular interactions highlight the potential of H-Lys-Phe-OH . HCl as a therapeutic agent for managing hypertension and related cardiovascular conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Lys-Phe-OH . HCl can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability may be influenced by factors such as temperature, pH, and exposure to light.
Long-term studies have shown that H-Lys-Phe-OH . HCl maintains its inhibitory effects on ACE and renin over time, with no significant loss of activity . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including the modulation of gene expression and enzyme activity . These findings suggest that H-Lys-Phe-OH . HCl is a stable and effective compound for long-term biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of H-Lys-Phe-OH . HCl can vary with different dosages in animal models. At low doses, the compound effectively inhibits ACE and renin, leading to reduced blood pressure and improved cardiovascular function . At higher doses, potential toxic or adverse effects may be observed.
Studies in animal models have shown that high doses of H-Lys-Phe-OH . HCl can lead to adverse effects such as hypotension, renal dysfunction, and electrolyte imbalances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects .
Metabolic Pathways
H-Lys-Phe-OH . HCl is involved in several metabolic pathways, primarily related to the renin-angiotensin system . The compound interacts with enzymes such as ACE and renin, modulating their activity and influencing the overall metabolic flux of the system . Additionally, H-Lys-Phe-OH . HCl may affect other metabolic pathways by altering the activity of enzymes involved in amino acid metabolism and protein synthesis .
The compound’s effects on metabolic flux and metabolite levels are significant, as it can influence the production of key metabolites such as angiotensin I and II . By modulating these pathways, H-Lys-Phe-OH . HCl can have a profound impact on cellular metabolism and overall physiological function.
Transport and Distribution
H-Lys-Phe-OH . HCl is transported and distributed within cells and tissues through various mechanisms . The compound can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment . Once inside the cell, H-Lys-Phe-OH . HCl can interact with binding proteins, which facilitate its distribution to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing chiral amino acids, including (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride, is the Strecker Synthesis . This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid . The reaction is typically promoted by acid, and hydrogen cyanide can be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of chiral amino acids often employs enzymatic asymmetric synthesis . This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are favored for their high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: Another chiral amino acid with similar structural features.
(2S)-2,6-diaminohexanoic acid: Shares the diaminohexanoyl group with the compound .
Uniqueness
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.ClH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETNMOMENGHZHK-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



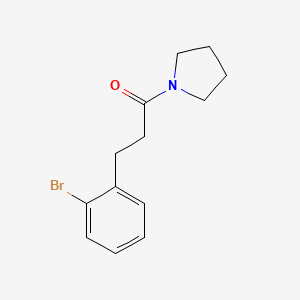



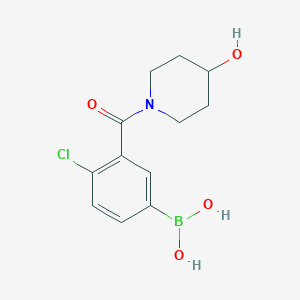
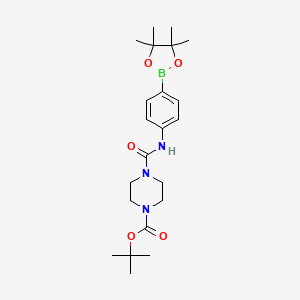

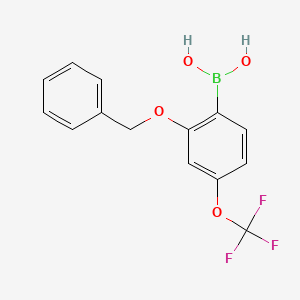

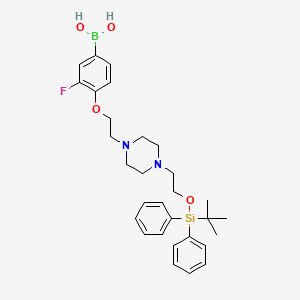
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
